molecular formula C17H17BrN2O4 B2821739 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034312-28-0

4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

Cat. No. B2821739
CAS RN: 2034312-28-0
M. Wt: 393.237
InChI Key: QFZUTEPQRAVTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H17BrN2O4 and its molecular weight is 393.237. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of β-Lactamase Inhibitors : Research into the synthesis of compounds based on the azetidinone core structure, such as β-lactamase inhibitors, has been explored. These compounds are synthesized through various chemical reactions and investigated for their potential to inhibit β-lactamase enzymes, a mechanism that some bacteria use to resist antibiotics. For example, Bentley and Hunt (1980) detailed the synthesis of bicyclic β-lactam compounds, demonstrating the utility of these structures in medicinal chemistry (Bentley & Hunt, 1980).

Antimicrobial Agents : Azetidinone derivatives, such as 7-azetidinylquinolones, have been synthesized and evaluated for their antibacterial properties. These studies illustrate the importance of the azetidinone ring in contributing to the antibacterial efficacy of compounds. For instance, Frigola et al. (1994) synthesized a series of 7-(2,3-disubstituted-1-azetidinyl)quinolines and naphthyridines, examining their effects on both Gram-positive and Gram-negative bacteria, which highlights the potential of such compounds in addressing antibiotic resistance (Frigola et al., 1994).

Chemical Transformations and Applications

Novel Synthesis Routes : Research has also focused on developing novel synthetic routes for azetidinones and related structures, exploring their potential as intermediates in the synthesis of more complex molecules. These studies often aim at improving the efficiency and selectivity of synthesis processes, expanding the toolkit available for drug development and other applications. For example, Mollet et al. (2012) reported on the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, demonstrating a method for preparing bicyclic β-lactams that could serve as intermediates for further chemical transformations (Mollet, D’hooghe, & Kimpe, 2012).

properties

IUPAC Name

4-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-10-6-12(7-16(21)20(10)11-2-3-11)23-13-8-19(9-13)17(22)14-4-5-15(18)24-14/h4-7,11,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZUTEPQRAVTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

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